Cas no 147149-44-8 (N-Methyl-4-(2-chloroacetamido)benzoic acid)

N-Methyl-4-(2-chloroacetamido)benzoic acid is a versatile organic compound featuring both a chloroacetamido and a carboxylic acid functional group, making it a valuable intermediate in synthetic chemistry. Its reactive chloroacetyl moiety enables efficient nucleophilic substitution reactions, while the benzoic acid core provides stability and compatibility with further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for the synthesis of amides, esters, and other bioactive molecules. Its well-defined structure and high purity ensure reproducibility in complex organic transformations. The compound’s balanced reactivity and stability make it a practical choice for targeted synthetic applications.
N-Methyl-4-(2-chloroacetamido)benzoic acid structure
147149-44-8 structure
Product Name:N-Methyl-4-(2-chloroacetamido)benzoic acid
CAS No:147149-44-8
MF:C10H10ClNO3
MW:227.644301891327
MDL:MFCD02093984
CID:91885
PubChem ID:7010325
Update Time:2025-09-19

N-Methyl-4-(2-chloroacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-4-(2-chloroacetamido)benzoic acid
    • 4-Carboxy-N-methyl-alpha-chloroacetanilide
    • 4-[(2-chloroacetyl)-methylamino]benzoic acid
    • 4-(2-chloro-N-methylacetylamino)benzoic acid
    • BUTTPARK 49\07-40
    • 4-carboxy-n-methyl-à-chloroacetanilide
    • 4-[(2-Chloro-acetyl)-methyl-amino]-benzoic acid
    • SY333166
    • E81621
    • BS-53390
    • MFCD02093984
    • SCHEMBL6107716
    • AKOS005206752
    • 147149-44-8
    • QKSXGBJMRZJGTM-UHFFFAOYSA-N
    • 4-(2-Chloro-N-methylacetamido)benzoicacid
    • CS-0132489
    • 4-(N-chloroacetyl-N-methylamino)benzoic acid
    • DTXSID20426627
    • 4-(2-Chloro-N-methylacetamido)benzoic acid
    • DTXCID00377461
    • MDL: MFCD02093984
    • Inchi: 1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15)
    • InChI Key: QKSXGBJMRZJGTM-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C1C=CC(C(=O)O)=CC=1)=O

Computed Properties

  • Exact Mass: 227.03500
  • Monoisotopic Mass: 227.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Color/Form: White or cream crystalline powder
  • Density: 1.379
  • Melting Point: 188-190°C
  • Boiling Point: 401°Cat760mmHg
  • Flash Point: 196.3°C
  • Refractive Index: 1.607
  • PSA: 57.61000
  • LogP: 1.58640
  • Solubility: Insoluble in water

N-Methyl-4-(2-chloroacetamido)benzoic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

N-Methyl-4-(2-chloroacetamido)benzoic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N-Methyl-4-(2-chloroacetamido)benzoic acid

Comprehensive Overview of N-Methyl-4-(2-chloroacetamido)benzoic acid (CAS No. 147149-44-8): Properties, Applications, and Industry Insights

N-Methyl-4-(2-chloroacetamido)benzoic acid (CAS No. 147149-44-8) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This benzoic acid derivative features a unique molecular structure, combining a methyl group, a chloroacetamido moiety, and a carboxylic acid functional group. Its structural complexity makes it a valuable intermediate in synthesizing more complex molecules, particularly in drug discovery and development.

The compound's chemical properties have garnered attention in recent years due to its potential applications in targeted drug delivery systems and bioconjugation techniques. Researchers are particularly interested in how the chloroacetamido group can facilitate selective binding with biological targets, a topic frequently searched in academic databases and AI-powered research tools. This aligns with current industry trends toward precision medicine and personalized therapeutics, making 147149-44-8 a compound of growing importance.

From a synthetic chemistry perspective, N-Methyl-4-(2-chloroacetamido)benzoic acid serves as a versatile building block. Its carboxylic acid functionality allows for easy derivatization, while the reactive chloroacetamido group enables selective modifications under mild conditions. These characteristics answer frequent search queries about "modular chemical synthesis" and "multifunctional intermediates," positioning this compound as a solution to complex synthetic challenges.

In pharmaceutical applications, the compound's potential extends to prodrug development and biomarker conjugation, addressing current research hotspots in cancer therapeutics and diagnostic imaging. The scientific community's growing interest in these areas is reflected in search engine trends, where terms like "bioactive benzoic acid derivatives" and "pharmaceutical intermediates" show increasing popularity. The methyl substitution on the nitrogen atom enhances the molecule's metabolic stability, a feature highly valued in drug design.

Quality control and analytical characterization of CAS No. 147149-44-8 involve advanced techniques such as HPLC purity analysis and mass spectrometry, responding to industry demands for rigorous quality standards. These analytical aspects frequently appear in professional forums and technical queries, emphasizing the need for reliable characterization data. The compound typically appears as a white to off-white crystalline powder with defined melting point characteristics and solubility profiles that are crucial for formulation scientists.

Environmental and handling considerations for N-Methyl-4-(2-chloroacetamido)benzoic acid follow standard laboratory safety protocols, with particular attention to its reactivity profile. While not classified as hazardous under normal handling conditions, proper storage in controlled environments ensures stability and prevents degradation. This information addresses common workplace safety queries while maintaining compliance with regulatory guidelines.

The commercial availability of 147149-44-8 through specialty chemical suppliers meets the needs of research institutions and pharmaceutical developers. Market analysis indicates growing demand for such high-purity intermediates, driven by expansion in contract research organizations and biotech startups. Procurement specialists often search for "reliable CAS 147149-44-8 suppliers" and "bulk quantities of specialty benzoic acids," reflecting the compound's economic significance.

Future research directions for N-Methyl-4-(2-chloroacetamido)benzoic acid may explore its potential in biodegradable materials and green chemistry applications, aligning with sustainability trends in the chemical industry. The compound's structural features suggest possible utility in enzyme-mediated transformations and catalysis, areas generating substantial academic interest and search volume. Such developments would further enhance the value proposition of this already versatile chemical entity.

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